1‑Formyl‑Cbz‑L‑tryptophan (Compound 16) Versus Cbz‑L‑Trp‑OH: 13.3‑Fold Reduction in Stromelysin‑1 Catalytic Domain Ki Upon Indole N‑Formyl Modification
In a direct head‑to‑head study using recombinant human stromelysin catalytic domain (SCD), compound 16, identified as 1‑formyl‑Cbz‑L‑tryptophan (CAS 70601‑16‑0), gave IC₅₀ = 34 µM and Ki = 28 µM, representing a 13.6‑fold loss in IC₅₀ and a 13.3‑fold loss in Ki relative to the parent Cbz‑L‑Trp‑OH (compound 1, IC₅₀ = 2.5 µM, Ki = 2.1 µM) [1]. This directly quantifies the molecular consequence of indole nitrogen formylation on SCD binding. By comparison, the Boc‑protected analog Boc‑L‑Trp‑OH (compound 3) showed intermediate potency (IC₅₀ = 10 µM, Ki = 8 µM), 4‑fold weaker than Cbz‑L‑Trp‑OH but still 3.5‑fold more potent than compound 16 [1].
| Evidence Dimension | Stromelysin-1 catalytic domain inhibitory potency (IC₅₀ and Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 34 µM; Ki = 28 µM |
| Comparator Or Baseline | Cbz-L-Trp-OH (compound 1): IC₅₀ = 2.5 µM, Ki = 2.1 µM; Boc-L-Trp-OH (compound 3): IC₅₀ = 10 µM, Ki = 8 µM |
| Quantified Difference | 13.6-fold weaker IC₅₀ vs. Cbz-L-Trp-OH; 3.4-fold weaker IC₅₀ vs. Boc-L-Trp-OH |
| Conditions | Recombinant human stromelysin catalytic domain expressed in E. coli; competitive inhibition assay |
Why This Matters
For users screening tryptophan derivatives as MMP‑3/stromelysin probes, 70601‑16‑0 provides a precisely attenuated potency reference (Ki = 28 µM) that is mechanistically linked to indole N‑formylation—enabling structure‑activity relationship (SAR) mapping that Cbz‑L‑Trp‑OH alone cannot deliver.
- [1] Ye QZ, Johnson LL, Hupe D, et al. A recombinant human stromelysin catalytic domain identifying tryptophan derivatives as human stromelysin inhibitors. J Med Chem. 1994;37(1):206-209. PMID: 8289198. View Source
